molecular formula C6H5N3 B1257534 1H-pyrazolo[4,3-b]pyridine CAS No. 272-52-6

1H-pyrazolo[4,3-b]pyridine

Cat. No. B1257534
CAS RN: 272-52-6
M. Wt: 119.12 g/mol
InChI Key: AMFYRKOUWBAGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that is part of the pyrazolopyridine class. This class of compounds is notable for its broad range of applications in medicinal chemistry, particularly as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. The versatility of the 1H-pyrazolo[4,3-b]pyridine scaffold stems from its ability to form hydrogen bond donor–acceptor pairs, a common interaction among kinase inhibitors, especially at the hinge region of the kinase (Wenglowsky, 2013).

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives is an area of active research, with various synthetic strategies employed to access this scaffold. These strategies often involve the condensation of hydrazines with chalcone derivatives under conditions that promote the formation of the pyrazolopyridine ring system. Microwave-assisted synthesis in solvents like ethanol or methanol/glacial acetic acid mix has been reported, highlighting the efficiency and versatility of these methods in synthesizing pyrazole derivatives (Sheetal et al., 2018).

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-b]pyridine is characterized by the presence of nitrogen atoms at specific positions in the heterocyclic ring, contributing to its unique chemical properties. The structure facilitates multiple kinase binding modes, making it a valuable scaffold in kinase inhibitor design. The analogs of this compound can form additional interactions in the kinase pocket, providing potency and selectivity (Wenglowsky, 2013).

Chemical Reactions and Properties

1H-pyrazolo[4,3-b]pyridine compounds engage in various chemical reactions, underlining their synthetic flexibility and the ability to generate diverse derivatives with potentially enhanced biological activity. These reactions often involve site-selective functionalization, which is crucial for developing compounds with targeted biological activities (Shankar et al., 2023).

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
  • Anticancer Agents

    • Field : Oncology
    • Application Summary : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potential anticancer agents .
    • Methods of Application : These compounds have been screened for their antitumor activity in vitro .
    • Results : Compound 41 has been tested with a full-panel, five-dose assay to assess its GI50, TGI, and IC50 values .
  • Fibroblast Growth Factor Receptor (FGFR) Targeting

    • Field : Cancer Therapy
    • Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed to target FGFR, which plays an essential role in various types of tumors .
    • Methods of Application : The research involves the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives .
    • Results : The development of these compounds represents an attractive strategy for cancer therapy .
  • Combinatorial Libraries

    • Field : Drug Discovery
    • Application Summary : 1H-pyrazolo[3,4-b]pyridines are used to create combinatorial libraries, which are collections of systematically varied structures synthesized in a single process .
    • Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .
    • Results : This method allows for the creation of a wide variety of structures based on the pyrazolo[3,4-b]pyridine scaffold .
  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors

    • Field : Neurodegenerative Diseases
    • Application Summary : Novel 1H-Pyrazolo[3,4-b]pyridine derivatives have been synthesized as DYRK1A inhibitors .
    • Methods of Application : The research involves the design and synthesis of biaryl pyridine analogues .
    • Results : These compounds have been evaluated for their anti-breast cancer activity .
  • PPARα Activation
    • Field : Metabolic Disorders
    • Application Summary : 1H-pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
    • Methods of Application : The research involves the design and synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Results : These compounds have shown potential in treating dyslipidemia .

Safety And Hazards

The safety and hazards associated with 1H-pyrazolo[4,3-b]pyridine are not explicitly mentioned in the search results.


Future Directions

1H-pyrazolo[4,3-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine12. This suggests that they may have potential applications in the development of new drugs.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry expert.


properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYRKOUWBAGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949931
Record name 2H-Pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[4,3-b]pyridine

CAS RN

272-51-5, 272-52-6
Record name 2H-Pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoro-2-pyridinecarboxaldehyde (4 g, 32 mmol) and hydrazine (20.5 g) was kept at 115° C. for 7 hr, then cooled to rt. The reaction mixture was diluted with water and extracted with EtOAc. The organic phases were combined, washed with brine, and dried. Concentration followed by flash chromatography afforded 1H-pyrazolo[4,3-b]pyridine (2.3 g, 60.4%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyrazolo[4,3-b]pyridin-1-yl-ethanone (973 mg, 6.04 mmol) was dissolved in THF/MeOH (1:1, 16 mL) and 10% NaOH (1.8 mL) was added. The reaction mixture was stirred at room temperature for 30 min then neutralized with 1.0 M HCl, diluted with water and extracted with EtOAc (2×). The combined organics were washed with brine then dried over MgSO4 and concentrated to afford 687 mg (96%) of 1H-pyrazolo[4,3-b]pyridine as a light yellow solid. 1H NMR (DMSO-d6, 300 MHz): δ (ppm) 13.29 (br. s., 1H), 8.50 (d, J=4.5 Hz, 1H), 8.27 (s, 1H), 8.00 (d, J=8.7 Hz, 1H), 7.34 (dd, J=8.7, 4.5 Hz, 1H).
Quantity
973 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (27 mg), the title compound was isolated as a white solid (8 mg). MS (ES): M/Z [M+H]=390. 1H NMR: (400 MHz, CHLOROFORM-d): 1.94 (s, 3H), 4.87 (d, J=14.1 Hz, 1H), 5.04 (d, J=14.1 Hz, 1H), 7.31 (d, J=7.6 Hz, 3H), 7.90 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 1H), 8.30 (s, 1H), 8.43 (s, 1H) and 8.65 (d, J=2.9 Hz, 1H). 19F NMR (376 MHz, CHLOROFORM-d): −58.1 (s, 3F). 2-Amino-2-methyl-3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-propionitrile (37 mg) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg). 1-(2H-Pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (37 mg, 6.6%; MS (ES): M/Z [M+H]=176) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 1H-pyrazolo[4,3-b]pyridine (380 mg). 1H-pyrazolo[4,3-b]pyridine (380 mg, 34%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-2-methylpyridine (1 g).
Name
1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
380 mg
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
1H-pyrazolo[4,3-b]pyridine

Citations

For This Compound
118
Citations
G Piersanti, L Giorgi, F Bartoccini, G Tarzia… - Organic & …, 2007 - pubs.rsc.org
The synthesis and the binding affinity for the putative adenosine receptor antagonist 6-methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d′]diimidazole (10) and 5-oxazol-2-yl-1H-…
Number of citations: 27 pubs.rsc.org
X Dai, K Wang, H Chen, X Huang, Z Feng - Bioorganic Chemistry, 2021 - Elsevier
Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signalling pathway is a promising tumour immunotherapeutic approach, and small molecule …
Number of citations: 9 www.sciencedirect.com
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
EM El-Menyawy, IT Zedan, HH Nawar - Optical and Quantum Electronics, 2020 - Springer
Two pyrazolo[4,3-b] pyridine derivatives namely; 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) and 2,3-dihydro-6-(4-…
Number of citations: 1 link.springer.com
GG Yakovenko, OА Lukianov… - Chemistry of …, 2020 - Springer
1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. Cyclocondensation …
Number of citations: 12 link.springer.com
HM Ibrahim, H Behbehani, S Makhseed, MH Elnagdi - Molecules, 2011 - mdpi.com
1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines can be readily prepared via cyanoacetylation reactions of 5-amino-1,2,3-triazoles 1a,b and 4-amino- pyrazole 2 followed by …
Number of citations: 25 www.mdpi.com
C Almansa, M Virgili, E Carceller, P Grima-Poveda - Heterocycles, 2008 - academia.edu
A new unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl) ethanone 2 with 3-aminopyrazole, involving loss of a 4-pyridylmethyl group, afforded 4, 6-bis (4-fluorophenyl)-5-(4-pyridyl)-…
Number of citations: 12 www.academia.edu
S Faarasse, S El Kazzouli, F Suzenet… - The Journal of Organic …, 2018 - ACS Publications
Direct C3-arylation of 1H-pyrazolo[4,3-b]pyridines and direct C3-arylation of 2H-pyrazolo[4,3-b]pyridines in water has been developed. A new protocol for a sequential C3-arylation …
Number of citations: 18 pubs.acs.org
VA Sadaphal, RS Liu - Organic Letters, 2021 - ACS Publications
This work reports a gold-catalyzed stereoselective synthesis of highly substituted E-configured 2,3-diaza-1,3,5-hexatrienes using α-diazo nitriles and cyclopropene derivatives; such …
Number of citations: 7 pubs.acs.org
DW Engers, SR Bollinger, JL Engers… - Bioorganic & Medicinal …, 2018 - Elsevier
Previous reports from our laboratory disclosed the structure and activity of a novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold (VU8506) which showed excellent potency, selectivity …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.